(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
“(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone” is a compound with the molecular formula C22H19N3O3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a benzo[d]oxazol group, and a phenyl group . The molecular weight is 373.412.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C22H19N3O3 and a molecular weight of 373.412 .Scientific Research Applications
Molecular Structure Analysis
Research on compounds structurally related to (4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone has focused on their molecular structure and properties. For instance, a study involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound employed crystallographic and conformational analyses, including Density Functional Theory (DFT) calculations. These analyses were useful in understanding the molecular structures and physicochemical properties of these compounds (P. Huang et al., 2021).
Synthesis and Crystal Structure
Another study in this domain involves the synthesis and crystal structure analysis of similar compounds. This includes synthesizing the compounds through a multi-step process and confirming their structures through various spectroscopic methods. Such studies are vital for understanding the fundamental characteristics of these compounds, which is essential for their application in various scientific fields (P.-Y. Huang et al., 2021).
Application in Biological Studies
Compounds with a similar structural framework have been studied for their biological activity. For example, derivatives of this compound class have been synthesized and investigated for their antibacterial and antifungal activities. This includes evaluating their effectiveness against various bacterial and fungal strains, providing insights into their potential therapeutic applications (K. Pandya et al., 2019).
Theoretical and Experimental Comparisons
Theoretical studies, like semi-empirical calculations, have been compared with experimental data to understand better the properties of related compounds. This includes molecular modeling and analysis of vibrational and electronic spectra, contributing to a comprehensive understanding of these compounds' behavior at a molecular level (C. Cojocaru et al., 2013).
Mechanism of Action
Target of Action
It is known that pyrrole derivatives have been reported as potent inhibitors ofRas farnesyltransferase , and benzoxazole derivatives have shown a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer .
Mode of Action
Pyrrole and its fused derivatives have shown cytotoxic activities through several mechanisms such as beingdihydrofolate reductase inhibitors , tyrosine kinase inhibitors , cyclin-dependent kinase inhibitors or adenosine receptor antagonists .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways, including those involved incell cycle control and signal transduction .
Pharmacokinetics
It is known that imidazole, a related compound, is highly soluble in water and other polar solvents , which may suggest good bioavailability.
Result of Action
It is known that pyrrole derivatives have shownantiproliferative activity in HL60 cells , suggesting potential anticancer effects.
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yloxy)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(16-7-9-17(10-8-16)24-12-3-4-13-24)25-14-11-18(15-25)27-22-23-19-5-1-2-6-20(19)28-22/h1-10,12-13,18H,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTPRSOFZGUPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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